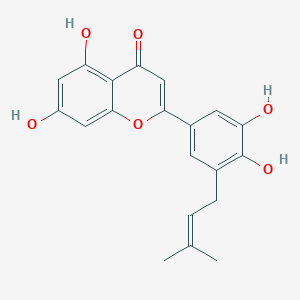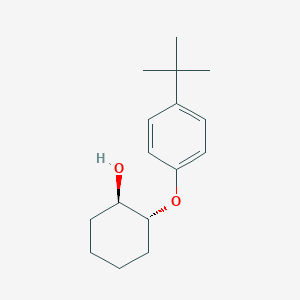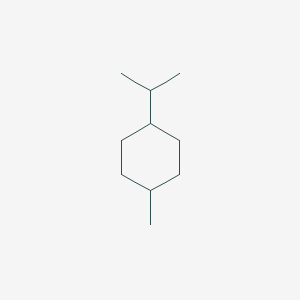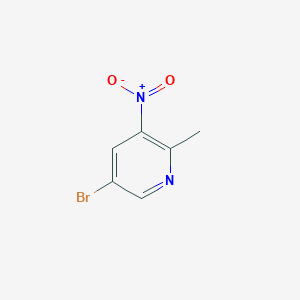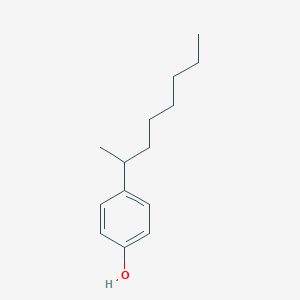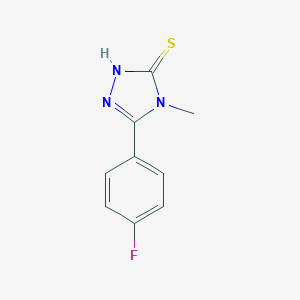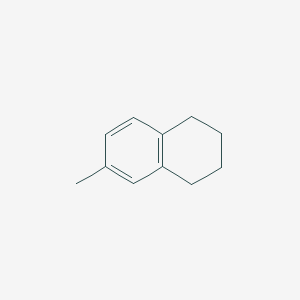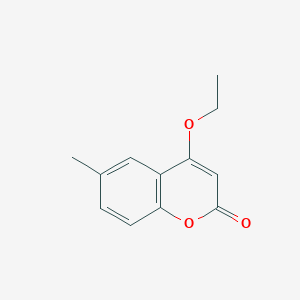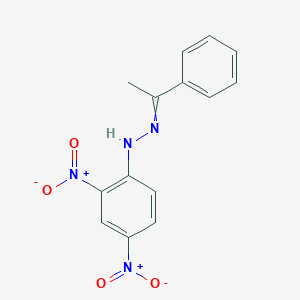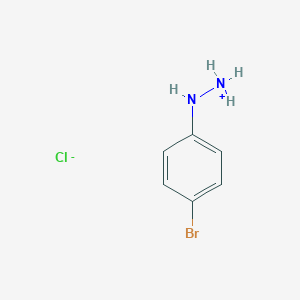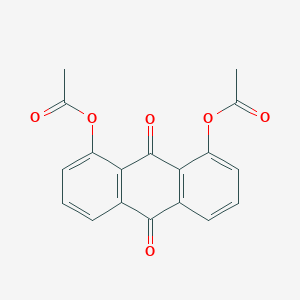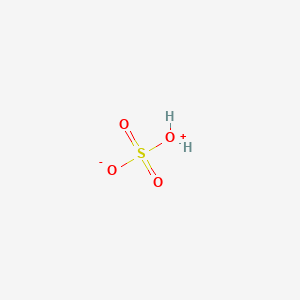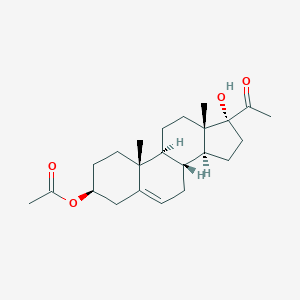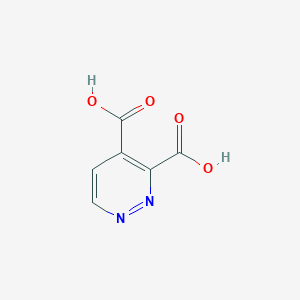
ピリダジン-3,4-ジカルボン酸
概要
説明
Pyridazine-3,4-dicarboxylic acid is a heterocyclic organic compound characterized by a six-membered ring containing two adjacent nitrogen atoms and two carboxylic acid groups at the 3 and 4 positions. This compound is part of the pyridazine family, known for its unique physicochemical properties and diverse applications in various fields, including medicinal chemistry, materials science, and agrochemicals .
科学的研究の応用
Pyridazine-3,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the production of agrochemicals and as a corrosion inhibitor
作用機序
Target of Action
Pyridazine-3,4-dicarboxylic acid, a derivative of pyridazine, is known to interact with various biological targets. The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions . .
Mode of Action
The unique physicochemical properties of the pyridazine ring, such as its weak basicity, high dipole moment, and robust hydrogen-bonding capacity, suggest that it may interact with its targets through π-π stacking interactions and hydrogen bonding . These interactions could potentially lead to changes in the conformation or activity of the target molecules.
Biochemical Pathways
Pyridazine derivatives have been found to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The inherent polarity of the pyridazine ring, along with its low cytochrome p450 inhibitory effects, suggest that it may have favorable pharmacokinetic properties .
Result of Action
Pyridazine derivatives have been found to exhibit a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant activities .
生化学分析
Biochemical Properties
Pyridazine-3,4-dicarboxylic acid, like other pyridazine derivatives, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties can be of importance in drug-target interactions . The pyridazine ring is present in some commercially available drugs and agrochemicals .
Cellular Effects
Pyridazine derivatives have been shown to have numerous practical applications and wide range of pharmacological activities .
Molecular Mechanism
The pyridazine ring is known to interact with various biomolecules, potentially influencing enzyme activity and gene expression .
準備方法
Synthetic Routes and Reaction Conditions: Pyridazine-3,4-dicarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of diethyl pyridazine-4,5-dicarboxylate with hydrazine hydrate under reflux conditions. Another method includes the reaction of 1,2-dicarbonyl compounds with hydrazine derivatives, followed by oxidation .
Industrial Production Methods: Industrial production of pyridazine-3,4-dicarboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography .
化学反応の分析
Types of Reactions: Pyridazine-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to pyridazine-3,4-dicarboxylic anhydride using oxidizing agents.
Reduction: Formation of pyridazine-3,4-dicarboxylic acid hydrazide through reduction with hydrazine.
Substitution: Halogenation at the nitrogen atoms using halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrazine hydrate or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Pyridazine-3,4-dicarboxylic anhydride.
Reduction: Pyridazine-3,4-dicarboxylic acid hydrazide.
Substitution: Halogenated pyridazine derivatives.
類似化合物との比較
Pyridazine: A parent compound with similar nitrogen-containing ring structure but without carboxylic acid groups.
Pyridazinone: Contains a keto group at the 3 position, exhibiting different chemical reactivity and biological activity.
Pyrimidine: Another diazine with nitrogen atoms at the 1 and 3 positions, showing distinct properties and applications
Uniqueness: Pyridazine-3,4-dicarboxylic acid stands out due to its dual carboxylic acid groups, which enhance its ability to form strong hydrogen bonds and increase its solubility in water. These properties make it a valuable compound in drug design and other applications where solubility and reactivity are crucial .
特性
IUPAC Name |
pyridazine-3,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-5(10)3-1-2-7-8-4(3)6(11)12/h1-2H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQWJNPUOHXYCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562037 | |
| Record name | Pyridazine-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129116-97-8 | |
| Record name | Pyridazine-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the recent research on synthesizing Pyridazine-3,4-dicarboxylic acid?
A1: The recent research presents a novel and convenient method for synthesizing Pyridazine-3,4-dicarboxylic acid on a preparative scale [, ]. This is significant because the unsubstituted form of this compound was previously challenging to obtain. The new method utilizes a hetero Diels-Alder reaction between a newly developed 1,2-diaza-1,3-diene and ethyl vinyl ether, followed by oxidation of the intermediate 1,4,5,6-tetrahydropyridazine []. This breakthrough offers a more efficient and practical approach to accessing this potentially valuable compound for further research and applications.
Q2: What are the potential applications of Pyridazine-3,4-dicarboxylic acid?
A2: While the provided research focuses primarily on the synthesis of Pyridazine-3,4-dicarboxylic acid [, ], its structure suggests potential applications in various fields. The presence of two carboxylic acid groups allows for diverse chemical modifications and derivatization, making it a promising building block for:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


